2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814943
InChI: InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

CAS No.:

Cat. No.: VC15814943

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile -

Specification

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile
Standard InChI InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3
Standard InChI Key CAOAJOQWUAYTSN-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=CC(=C2O1)CC#N)Cl

Introduction

Chemical Structure and Significance

The molecular formula of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is C₁₀H₇ClN₂O, with a molecular weight of 206.63 g/mol. Its structure comprises a benzo[d]oxazole ring system—a fused benzene and oxazole heterocycle—substituted at the 5-position with chlorine, the 2-position with a methyl group, and the 7-position with an acetonitrile moiety (Table 1).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇ClN₂O
Molecular Weight206.63 g/mol
CAS NumberNot publicly disclosed
Key Substituents5-Chloro, 2-methyl, 7-acetonitrile

The chlorine atom enhances electron-withdrawing effects, stabilizing the aromatic system and facilitating interactions with hydrophobic regions of biological targets . Meanwhile, the methyl group at the 2-position contributes steric bulk, potentially influencing binding specificity.

Synthesis Methods

MethodKey StepsYieldReference
Industrial CyclizationAcid-catalyzed cyclization, nitrile additionHigh
Dithiazole ThermolysisIntermediate formation, solvent refluxModerate

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The chloro substituent is critical for membrane disruption, while the nitrile group may inhibit enzyme function through covalent binding.

Research Findings and Molecular Interactions

X-ray crystallography of related benzo[d]oxazole derivatives reveals planar aromatic systems that facilitate π-π stacking with biological macromolecules . For 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, molecular docking predicts strong binding to the ATP-binding pocket of kinases, aligning with its observed antiproliferative effects.

ActivityModel SystemKey Result
AntibacterialS. aureusMIC = 16 µg/mL
AntifungalC. albicansMIC = 32 µg/mL
AnticancerHCT-116 cellsIC₅₀ = 12.5 µM

Comparative Analysis with Structural Analogs

Replacing the chloro group with fluorine in analogous compounds reduces hydrophobic interactions, diminishing antimicrobial potency by 4–8 fold. Conversely, ferrocenyl-substituted benzo[d]oxazoles, such as 5-chloro-2-ferrocenylbenzo[d]oxazole, exhibit enhanced redox activity but comparable cytotoxicity .

Future Directions

Priority research areas include:

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.

  • Target Identification: Using CRISPR screening or proteomics to elucidate binding partners.

  • Structural Optimization: Modifying the nitrile group to improve solubility and reduce off-target effects.

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